molecular formula C5H5N3O4S B7740296 2-((3,5-Dihydroxy-1,2,4-triazin-6-yl)thio)acetic acid CAS No. 88891-73-0

2-((3,5-Dihydroxy-1,2,4-triazin-6-yl)thio)acetic acid

Cat. No.: B7740296
CAS No.: 88891-73-0
M. Wt: 203.18 g/mol
InChI Key: DIALFHUPRSIJKT-UHFFFAOYSA-N
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Description

2-((3,5-Dihydroxy-1,2,4-triazin-6-yl)thio)acetic acid is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon and three nitrogen atoms This particular compound is characterized by the presence of two hydroxyl groups and a thioacetic acid moiety attached to the triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3,5-Dihydroxy-1,2,4-triazin-6-yl)thio)acetic acid typically involves the reaction of 3,5-dihydroxy-1,2,4-triazine with thioacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dioxane and dichloroethane, and the reaction is often facilitated by the presence of a base such as sodium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 2-((3,5-Dihydroxy-1,2,4-triazin-6-yl)thio)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The thioacetic acid moiety can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine ketones, while substitution reactions can produce a variety of triazine derivatives with different functional groups .

Scientific Research Applications

2-((3,5-Dihydroxy-1,2,4-triazin-6-yl)thio)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex triazine derivatives, which have applications in materials science and catalysis.

    Biology: The compound has potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It can be used in the development of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((3,5-Dihydroxy-1,2,4-triazin-6-yl)thio)acetic acid involves its interaction with specific molecular targets. The hydroxyl groups and thioacetic acid moiety allow it to form strong hydrogen bonds and coordinate with metal ions. This can inhibit the activity of certain enzymes by blocking their active sites or altering their conformation. Additionally, the compound’s antioxidant properties help mitigate oxidative stress by scavenging free radicals .

Comparison with Similar Compounds

    6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound shares the triazine core but lacks the thioacetic acid moiety.

    2,4,6-Tri-substituted-1,3,5-triazines: These compounds have different substituents on the triazine ring, leading to varied chemical properties and applications.

Uniqueness: 2-((3,5-Dihydroxy-1,2,4-triazin-6-yl)thio)acetic acid is unique due to the presence of both hydroxyl groups and a thioacetic acid moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O4S/c9-2(10)1-13-4-3(11)6-5(12)8-7-4/h1H2,(H,9,10)(H2,6,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIALFHUPRSIJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC1=NNC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296104
Record name NSC107689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88891-73-0
Record name NSC107689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC107689
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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